Bienvenue dans la boutique en ligne BenchChem!

SJ000025081

Malaria Preclinical Efficacy Parasitology

SJ000025081 is a validated dihydropyridine antimalarial tool compound for P. yoelii murine models, achieving up to 90% parasitemia suppression with dose-dependent efficacy. Defined PK parameters (Cmax, AUC, Tmax) after 25 mg/kg IP enable rigorous PK/PD modeling. ≥98% HPLC purity ensures reliable in vitro or in vivo use.

Molecular Formula C28H30FNO5
Molecular Weight 479.5g/mol
Cat. No. B417395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ000025081
Molecular FormulaC28H30FNO5
Molecular Weight479.5g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-18(17-10-11-23(33-3)24(15-17)34-4)14-22(31)27(21)26(25)19-8-6-7-9-20(19)29/h6-11,15,18,26,30H,5,12-14H2,1-4H3
InChIKeyJYAOIVVCGRSAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SJ000025081: A Dihydropyridine Antimalarial with In Vivo Validation in a Murine P. yoelii Model for Preclinical Research


SJ000025081 is a dihydropyridine compound characterized as a potent antimalarial agent [1]. It has a molecular weight of 479.54 g/mol, the molecular formula C28H30FNO5, and is identified by CAS number 421571-66-6 . This compound has demonstrated significant suppression of parasitemia in a murine malaria model infected with Plasmodium yoelii, establishing its primary utility in preclinical infectious disease research [1].

Why Generic Antimalarials Cannot Replace SJ000025081 for Validated P. yoelii In Vivo Efficacy Studies


The specific substitution pattern on the dihydropyridine core of SJ000025081 is critical for its validated in vivo antimalarial activity against P. yoelii in mice [1]. Generic antimalarials, such as chloroquine or artemisinin, operate through different mechanisms and exhibit distinct resistance profiles in P. falciparum, making them unreliable comparators for studies involving the P. yoelii murine model [2]. The following quantitative evidence details the specific pharmacokinetic and efficacy profile of SJ000025081 that cannot be assumed for other dihydropyridine analogs or standard antimalarials.

Quantitative Evidence for SJ000025081: In Vivo Efficacy, PK Parameters, and Purity Metrics for Informed Procurement


SJ000025081 Demonstrates Dose-Dependent In Vivo Efficacy in a P. yoelii Murine Model

SJ000025081 administered intraperitoneally (5-100 mg/kg, twice daily for 3 days) in a P. yoelii-infected mouse model resulted in a dose-dependent reduction of parasitemia, achieving up to a 90% decrease [1]. This level of efficacy is a primary driver for selecting this compound for in vivo proof-of-concept studies.

Malaria Preclinical Efficacy Parasitology

Pharmacokinetic Profile of SJ000025081 After a Single 25 mg/kg Dose in Mice

A single 25 mg/kg intraperitoneal dose of SJ000025081 in mice yields a Cmax of 0.224 µg/ml, a Tmax of 1.0 hour, and an AUC of 0.224 µg·h/ml [1]. These parameters are essential for designing repeat-dosing studies and comparing exposure levels.

Pharmacokinetics Drug Discovery Malaria

High Purity (≥98% by HPLC) Ensures Reproducibility in Biological Assays

SJ000025081 is supplied with a purity of ≥98% as determined by HPLC . High purity is essential for minimizing off-target effects and ensuring consistent results in sensitive biological assays, such as parasite growth inhibition studies.

Quality Control Assay Development Antimalarial

Optimal Research and Procurement Scenarios for SJ000025081 Based on Its Validated Antimalarial Profile


Preclinical In Vivo Proof-of-Concept Studies for P. yoelii Malaria

SJ000025081 is the tool compound of choice for researchers requiring a compound with validated, dose-dependent in vivo efficacy against the P. yoelii murine malaria model. The available data on parasitemia reduction (up to 90%) and a defined PK profile allows for rigorous study design and interpretation of results [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Dihydropyridine Antimalarials

The established PK parameters (Cmax, AUC, Tmax) following a 25 mg/kg intraperitoneal dose provide a foundational dataset for building PK/PD models. Researchers can use SJ000025081 as a reference compound to compare the exposure-response relationships of novel dihydropyridine analogs or other antimalarial scaffolds [1].

High-Throughput Screening and Follow-up In Vitro Assays for Antimalarial Activity

With a purity of ≥98% by HPLC, SJ000025081 is suitable for use as a positive control or for detailed mechanistic studies in in vitro assays, such as the growth inhibition of asexual blood-stage P. falciparum in cultured red blood cells . Its high purity minimizes the risk of assay interference from contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ000025081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.